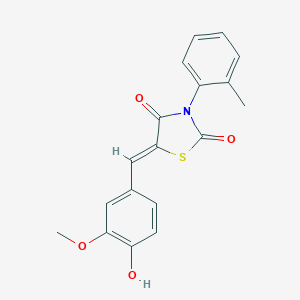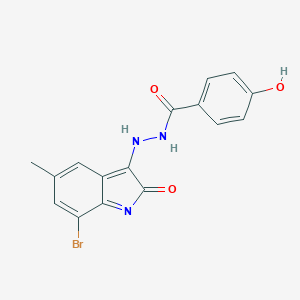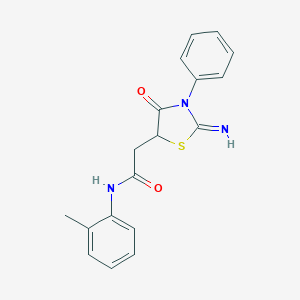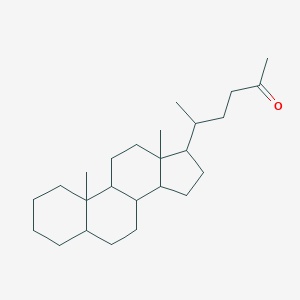
5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as HMMD, is a thiazolidinedione derivative. It has been found to exhibit various biological activities and is widely used in scientific research.
Mechanism of Action
The mechanism of action of HMMD is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB and STAT3 signaling pathways, the induction of apoptosis, and the modulation of oxidative stress.
Biochemical and Physiological Effects:
HMMD has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. HMMD has also been shown to inhibit the growth and proliferation of cancer cells and induce cell cycle arrest and apoptosis. In addition, HMMD has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Advantages and Limitations for Lab Experiments
One advantage of using HMMD in lab experiments is its low toxicity and high selectivity. It can be used in a wide range of concentrations without causing significant cell damage. However, one limitation of using HMMD is its poor solubility in water, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for the research and development of HMMD. One direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-cancer properties and its potential use in combination with other anti-cancer drugs. Additionally, the development of more soluble derivatives of HMMD could improve its use in lab experiments and potential clinical applications.
In conclusion, HMMD is a thiazolidinedione derivative with diverse biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of HMMD could lead to new discoveries and potential clinical applications.
Synthesis Methods
HMMD can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde, 2-methylbenzaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain HMMD in high yield and purity.
Scientific Research Applications
HMMD has been extensively used in scientific research due to its diverse biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-diabetic properties. HMMD has also been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C18H15NO4S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H15NO4S/c1-11-5-3-4-6-13(11)19-17(21)16(24-18(19)22)10-12-7-8-14(20)15(9-12)23-2/h3-10,20H,1-2H3/b16-10- |
InChI Key |
ODSYKJIIERRBJN-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=O |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)


![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)




![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)

![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)